Neopyochelin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

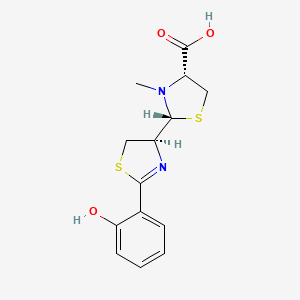

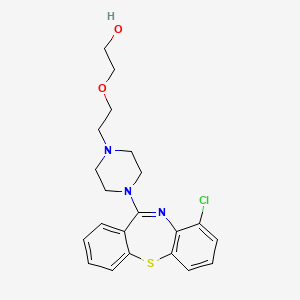

Neopyochelin II is a biochemical used in proteomics research . It is an isomer of Pyochelin, which is one of the two major siderophores produced and secreted by Pseudomonas aeruginosa PAO1 to assimilate iron .

Synthesis Analysis

During the synthesis of pyochelin, partial epimerization occurs at C-4′ while the absolute configuration at C-4′′ remains unaffected thus providing a mixture of pyochelin isomers: pyochelin I and II, and neopyochelin I and II .

Molecular Structure Analysis

Neopyochelin II has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 . The stereochemistry at C-2 differs in the pyochelin isomers .

Physical And Chemical Properties Analysis

Neopyochelin II is a powder that can be dissolved in solvents like Chloroform, Dichloromethane, and DMSO . It should be stored at 2-8°C, protected from air and light .

Applications De Recherche Scientifique

Iron(III) Complexation and Transport in Pseudomonas aeruginosa : A study by Zamri et al. (2003) investigated the synthesis and biological activities of four pyochelin analogues, including Neopyochelin II. They found that these compounds, including Neopyochelin II, are capable of complexing iron(III) and transporting it at different rates into the cells of Pseudomonas aeruginosa, highlighting their potential role in bacterial iron acquisition processes (Zamri, Schalk, Pattus, & Abdallah, 2003).

Comparison with Natural Pyochelin : Another study by Ankenbauer et al. (1988) synthesized pyochelin, a natural siderophore of Pseudomonas aeruginosa, and its analogues, including Neopyochelin. They found that the synthetic pyochelin was identical to the natural one and that Neopyochelin showed lesser biological activity than pyochelin in iron transport assays (Ankenbauer, Toyokuni, Staley, Rinehart, & Cox, 1988).

Mécanisme D'action

While the specific mechanism of action for Neopyochelin II is not detailed in the search results, it’s known that siderophores function as ferric ion chelators. They are produced and secreted by organisms like bacteria, fungi, and plants under iron deficiency conditions. These molecules possess immense affinity and specificity for Fe3+ and other metal ions .

Propriétés

IUPAC Name |

(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZAGXTZXPYND-OUJBWJOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855097 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neopyochelin II | |

CAS RN |

164104-34-1 |

Source

|

| Record name | (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)